N-isobutyl-3-nitro-2-pyridinamine N-isobutyl-3-nitro-2-pyridinamine
Brand Name: Vulcanchem
CAS No.: 942356-83-4
VCID: VC21509904
InChI: InChI=1S/C9H13N3O2/c1-7(2)6-11-9-8(12(13)14)4-3-5-10-9/h3-5,7H,6H2,1-2H3,(H,10,11)
SMILES: CC(C)CNC1=C(C=CC=N1)[N+](=O)[O-]
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22g/mol

N-isobutyl-3-nitro-2-pyridinamine

CAS No.: 942356-83-4

Cat. No.: VC21509904

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22g/mol

* For research use only. Not for human or veterinary use.

N-isobutyl-3-nitro-2-pyridinamine - 942356-83-4

Specification

CAS No. 942356-83-4
Molecular Formula C9H13N3O2
Molecular Weight 195.22g/mol
IUPAC Name N-(2-methylpropyl)-3-nitropyridin-2-amine
Standard InChI InChI=1S/C9H13N3O2/c1-7(2)6-11-9-8(12(13)14)4-3-5-10-9/h3-5,7H,6H2,1-2H3,(H,10,11)
Standard InChI Key QDBSAMWCNGFVKZ-UHFFFAOYSA-N
SMILES CC(C)CNC1=C(C=CC=N1)[N+](=O)[O-]
Canonical SMILES CC(C)CNC1=C(C=CC=N1)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Structural Characteristics

N-isobutyl-3-nitro-2-pyridinamine consists of a pyridine core with specific functional group substitutions. The compound has a planar aromatic pyridine ring with three key functional components: a nitrogen atom in the ring, a nitro group (-NO₂) at position 3, and an isobutylamine group (-NHCH₂CH(CH₃)₂) at position 2 .

Physical and Chemical Properties

Table 1 below summarizes the key physical and chemical properties of N-isobutyl-3-nitro-2-pyridinamine:

PropertyValueReference
CAS Number942356-83-4
Molecular FormulaC₉H₁₃N₃O₂
Molecular Weight195.22 g/mol
IUPAC NameN-(2-methylpropyl)-3-nitropyridin-2-amine
Standard InChIInChI=1S/C9H13N3O2/c1-7(2)6-11-9-8(12(13)14)4-3-5-10-9/h3-5,7H,6H2,1-2H3,(H,10,11)
Standard InChIKeyQDBSAMWCNGFVKZ-UHFFFAOYSA-N
SMILESCC(C)CNC1=C(C=CC=N1)N+[O-]
Physical FormSolid

The electronic structure of N-isobutyl-3-nitro-2-pyridinamine is characterized by the electron-withdrawing nature of the nitro group, which affects the electron density distribution across the pyridine ring. This creates distinct reactivity patterns, particularly at positions adjacent to the nitro group .

Synthesis Methods

Alternative Synthesis Routes

Research on related 3-nitropyridine derivatives suggests that N-isobutyl-3-nitro-2-pyridinamine could potentially be synthesized through other methods:

  • From corresponding 2-methyl-3-nitropyridines through a condensation reaction followed by reductive amination with isobutylamine

  • Through electrochemical reduction of 3-nitropyridines in acidic solutions, as described in patent CN1115755A, which outlines methods for converting 3-nitropyridines to their corresponding 3-aminopyridines while simultaneously introducing substituents at position 2

The patent suggests that electrochemical reduction of 3-nitropyridines can be performed in acidic solutions to yield 2-substituted-3-aminopyridines, which could potentially be applied or modified for the synthesis of N-isobutyl-3-nitro-2-pyridinamine or related compounds .

Applications and Uses

Research Applications

N-isobutyl-3-nitro-2-pyridinamine is primarily used for research purposes and serves as a valuable building block in organic synthesis due to its reactivity and structural features. The specific reactivity patterns of 3-nitropyridines make them versatile intermediates for constructing more complex molecular structures.

Related Compounds

Structural Analogs

Several structurally related compounds share similar features with N-isobutyl-3-nitro-2-pyridinamine:

Table 2: Comparison of N-isobutyl-3-nitro-2-pyridinamine with related compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structure Difference
N-isobutyl-3-nitro-2-pyridinamine942356-83-4C₉H₁₃N₃O₂195.22Reference compound
N-isopropyl-3-nitropyridin-2-amine26820-67-7C₈H₁₁N₃O₂181.19Isopropyl instead of isobutyl group
3-nitro-N-propan-2-ylpyridin-2-amine26820-67-7C₈H₁₁N₃O₂181.19Alternative name for N-isopropyl derivative

The N-isopropyl derivative (N-isopropyl-3-nitropyridin-2-amine) is structurally similar but contains an isopropyl group instead of an isobutyl group attached to the nitrogen at position 2 . This slight structural difference affects the physical properties and potentially the reactivity patterns of these compounds.

Functional Derivatives

Other functionally related compounds include various 3-nitropyridine derivatives that undergo similar chemical transformations:

  • 2-methyl-3-nitropyridines: Used as starting materials for the synthesis of 2-arylvinyl-3-nitropyridines through condensation reactions

  • 2-arylvinyl-3-nitropyridines: Show interesting photophysical properties including large Stokes shifts

  • 3-nitro-2-pyridinesulfenyl (Npys) derivatives: Used in peptide chemistry as protecting groups and for disulfide bond formation

These related compounds illustrate the diverse applications of 3-nitropyridine derivatives in organic synthesis and molecular design.

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